

Clinical Trial Design & Patient Demographics

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Compound Focus: Conteltinib

CAS No.: 1384860-29-0

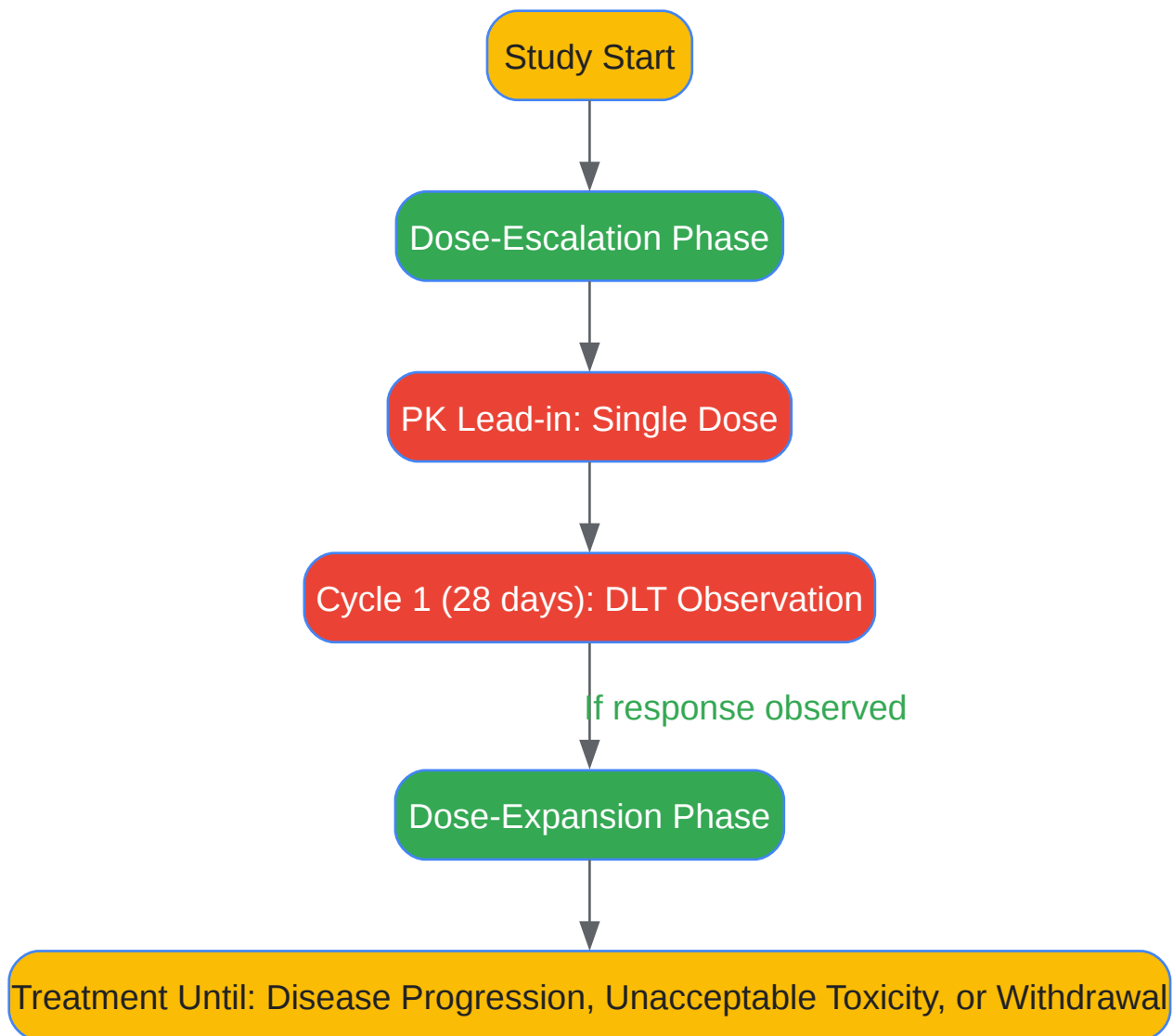
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The key evidence for **Conteltinib** administration in humans comes from a multicenter, single-arm, open-label, Phase 1 study (NCT02695550) [1]. The study consisted of two parts: a dose-escalation phase and a dose-expansion phase.

- **Study Registration:** ClinicalTrials.gov, NCT02695550 [1]
- **Patient Population:** 64 enrolled patients with advanced ALK-positive NSCLC [1]. The cohort included:
 - 41 patients (64.1%) who were ALK TKI-naïve.
 - 23 patients (35.9%) who had received prior crizotinib therapy.
- **Dosing Regimens:** In the dose-escalation phase, patients received oral **Conteltinib** at doses of 50, 100, 200, 300, 450, 600, and 800 mg QD [1].

The workflow below illustrates the structure of this Phase 1 trial.



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Safety Profile & Recommended Dosing

The maximum tolerated dose (MTD) was not reached in the study. One dose-limiting toxicity (DLT) event was reported at the 600 mg dose level [1].

Table 1: Safety and Dosing Profile of Conteltinib

Parameter	Summary from Phase 1 Study
Maximum Tolerated Dose (MTD)	Not reached [1]
Recommended Phase 2 Dose	600 mg QD for ALK TKI-naïve patients; 300 mg BID for crizotinib-pretreated patients [1]
Treatment-Related Adverse Events (TRAEs)	90.6% (58/64) of patients [1]
Grade ≥ 3 TRAEs	14.1% (9/64) of patients [1]
Most Common TRAEs (All Grades)	Diarrhea (71.9%), Elevated serum creatinine (45.3%), Elevated aspartate aminotransferase (39.1%), Nausea (37.5%) [1]

Anti-Tumor Efficacy Data

Conteltinib demonstrated clinically significant efficacy in both ALK TKI-naïve patients and those who had failed prior crizotinib therapy [1].

Table 2: Efficacy Outcomes of Conteltinib by Patient Population

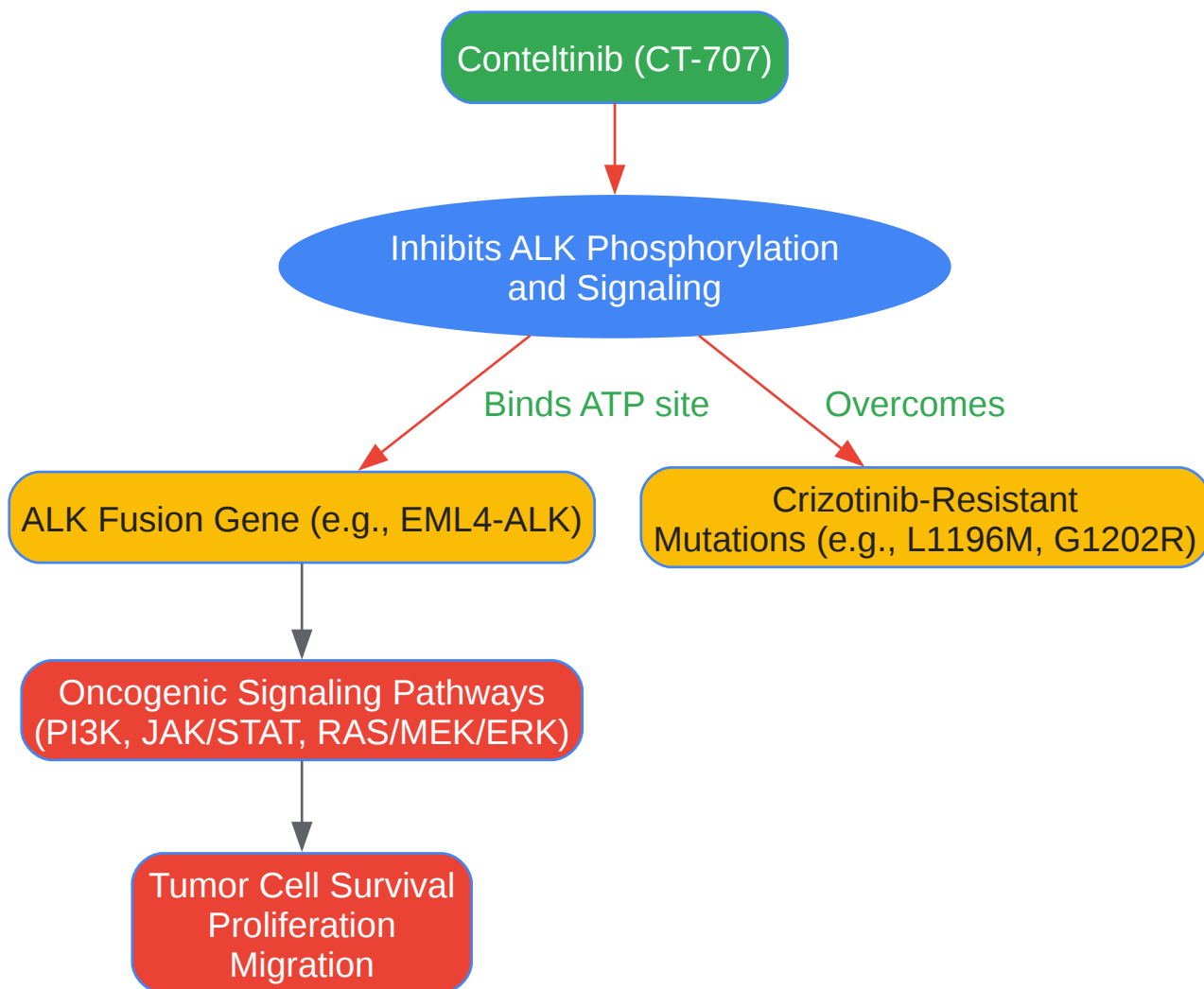
Efficacy Parameter	ALK TKI-Naïve Patients (n=39)	Crizotinib-Pretreated Patients (n=21)
Overall Response Rate (ORR)	64.1% (25 of 39) 95% CI: 47.2–78.8 [1]	33.3% (7 of 21) 95% CI: 14.6–57.0 [1]
Median Progression-Free Survival (PFS)	15.9 months 95% CI: 9.26–23.3 [1]	6.73 months 95% CI: 4.73–8.54 [1]
Median Duration of Response (DoR)	15.0 months 95% CI: 9.06–25.8 [1]	6.60 months 95% CI: 3.77–13.3 [1]

Preclinical Rationale & Mechanism of Action

Conteltinib is an oral, highly potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor (TKI) [1].

- **Primary Target:** **Conteltinib** potently inhibits anaplastic lymphoma kinase (ALK), with enzymatic assays showing it is approximately 10-fold more potent than crizotinib [1].
- **Resistance Mutations:** It can inhibit various crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q [1].
- **Secondary Target:** **Conteltinib** also inhibits Focal Adhesion Kinase (FAK) and Proline-rich tyrosine kinase 2 (Pyk2), albeit less potently than it inhibits ALK [1] [2]. FAK is a non-receptor tyrosine kinase overexpressed in various tumors; its inhibition can suppress tumor growth and metastasis [3] [2] [4].

The diagram below illustrates the primary mechanism of action of **Conteltinib** against ALK-driven tumors.



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Protocol Summary: Key Methodologies

For scientists designing related experiments, here are the core methodologies from the clinical study.

- **Patient Selection:** Patients (18-75 years) with histologically/cytologically confirmed advanced ALK-positive NSCLC were eligible. ALK positivity was determined by FISH, IHC, PCR, or NGS. Patients were required to have at least one measurable lesion and an ECOG performance status of ≤ 2 [1].
- **DLT Assessment:** DLTs were assessed during the first 28-day cycle. The MTD was defined as the highest dose at which fewer than 33% of patients experienced a DLT [1].
- **Efficacy Evaluation:** Antitumor activity was assessed by overall response rate (ORR), progression-free survival (PFS), and duration of response (DoR) [1].
- **Pharmacokinetic (PK) Lead-in:** A single dose was administered 7 days before Cycle 1, Day 1 to evaluate PK properties [1].

Conclusion for Researchers

Conteltinib represents a promising therapeutic candidate for **ALK-positive NSCLC**. The established clinical protocols and safety profile from the Phase 1 study provide a robust foundation for further development.

- **Current Status:** While several FAK inhibitors, including Defactinib, are in clinical trials, no small-molecule FAK inhibitor has received full regulatory approval yet [5]. **Conteltinib** itself is noted to have entered Phase III clinical research stages as a FAK-targeting antitumor agent [2].
- **Future Directions:** Combination therapies, next-generation inhibitors, and emerging technologies like PROTAC degraders are active areas of research to overcome resistance and improve outcomes in targeted therapy [3] [2].

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References

1. Conteltinib (CT-707) in patients with advanced ALK-positive ... [pmc.ncbi.nlm.nih.gov]
2. Recent advances in focal adhesion kinase (FAK)-targeting ... [pubs.rsc.org]
3. Targeting Focal Adhesion Kinase in Lung Diseases [mdpi.com]

4. Targeting Focal Adhesion Kinase in Lung Diseases [pmc.ncbi.nlm.nih.gov]

5. Evaluation of anti-liver cancer activity and anticancer ... [frontiersin.org]

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